molecular formula C11H15NO2 B15314902 3-Amino-3-(2,3-dihydrobenzofuran-5-yl)propan-1-ol

3-Amino-3-(2,3-dihydrobenzofuran-5-yl)propan-1-ol

Katalognummer: B15314902
Molekulargewicht: 193.24 g/mol
InChI-Schlüssel: QTKBZRCIHONVBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-3-(2,3-dihydrobenzofuran-5-yl)propan-1-ol is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound makes it a compound of interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2,3-dihydrobenzofuran-5-yl)propan-1-ol typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Another common method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions are often carried out using transition-metal catalysis to achieve high yields and selectivity.

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk custom synthesis and procurement . The process is optimized to ensure high purity and yield, making it suitable for large-scale applications.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-3-(2,3-dihydrobenzofuran-5-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit enhanced biological activities .

Wissenschaftliche Forschungsanwendungen

3-Amino-3-(2,3-dihydrobenzofuran-5-yl)propan-1-ol has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Amino-3-(2,3-dihydrobenzofuran-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but its potential as a therapeutic agent is promising.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Amino-3-(2,3-dihydrobenzofuran-5-yl)propan-1-ol stands out due to its amino group, which enhances its reactivity and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Eigenschaften

Molekularformel

C11H15NO2

Molekulargewicht

193.24 g/mol

IUPAC-Name

3-amino-3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-ol

InChI

InChI=1S/C11H15NO2/c12-10(3-5-13)8-1-2-11-9(7-8)4-6-14-11/h1-2,7,10,13H,3-6,12H2

InChI-Schlüssel

QTKBZRCIHONVBQ-UHFFFAOYSA-N

Kanonische SMILES

C1COC2=C1C=C(C=C2)C(CCO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.